molecular formula C18H15FN2O2 B11316053 N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide

N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide

Cat. No.: B11316053
M. Wt: 310.3 g/mol
InChI Key: IZFIXGGRXXHXOA-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group attached to the quinoline ring and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: This can be achieved by the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The 8-ethoxyquinoline is then reacted with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which exhibits fluorescence properties.

Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function. Additionally, the fluorobenzamide group can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

  • N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(8-ethoxyquinolin-5-yl)-2-thiophenecarboxamide

Comparison:

  • N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties.
  • N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide has a methoxyphenyl group instead of a fluorobenzamide group, leading to different reactivity and applications.
  • N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide contains an oxazole ring, which alters its chemical behavior and potential uses.
  • N-(8-ethoxyquinolin-5-yl)-2-thiophenecarboxamide has a thiophene ring, which affects its electronic properties and interactions.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-fluorobenzamide

InChI

InChI=1S/C18H15FN2O2/c1-2-23-16-10-9-15(13-7-5-11-20-17(13)16)21-18(22)12-6-3-4-8-14(12)19/h3-11H,2H2,1H3,(H,21,22)

InChI Key

IZFIXGGRXXHXOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3F)C=CC=N2

Origin of Product

United States

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